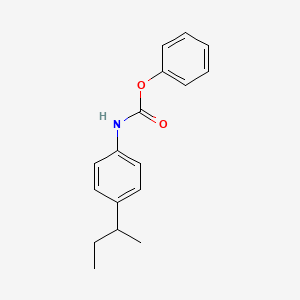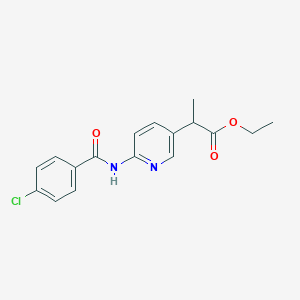![molecular formula C13H13N3O B13850749 1,6,7,8,9,10-Hexahydro-6,10-methano-2H-pyrazino[2,3-h][3]benzazepin-2-one](/img/structure/B13850749.png)
1,6,7,8,9,10-Hexahydro-6,10-methano-2H-pyrazino[2,3-h][3]benzazepin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxy Varenicline is a metabolite of Varenicline, a compound primarily used for smoking cessation. Varenicline acts as a partial agonist of the nicotinic acetylcholine receptor, specifically targeting the α4β2 subtype. Hydroxy Varenicline retains some of the pharmacological properties of its parent compound, making it a subject of interest in pharmacological and toxicological studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Varenicline typically involves the hydroxylation of Varenicline. This can be achieved through various chemical reactions, including catalytic hydrogenation and enzymatic hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the selective addition of a hydroxyl group to the Varenicline molecule .
Industrial Production Methods
Industrial production of Hydroxy Varenicline involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired compound from reaction by-products .
化学反应分析
Types of Reactions
Hydroxy Varenicline undergoes several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated derivatives, while reduction may produce less oxidized forms of Hydroxy Varenicline .
科学研究应用
Hydroxy Varenicline has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its interactions with nicotinic acetylcholine receptors and its potential effects on cellular signaling pathways.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic applications in smoking cessation and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes .
作用机制
Hydroxy Varenicline exerts its effects by binding to nicotinic acetylcholine receptors, particularly the α4β2 subtype. This binding results in partial agonism, leading to the release of neurotransmitters such as dopamine. The compound’s mechanism of action involves modulating the mesolimbic dopamine system, which is associated with nicotine addiction. Additionally, Hydroxy Varenicline may interact with other receptor subtypes, contributing to its pharmacological profile .
相似化合物的比较
Similar Compounds
Varenicline: The parent compound, used for smoking cessation.
Cytisine: Another nicotinic receptor partial agonist used in smoking cessation.
Bupropion: An atypical antidepressant also used for smoking cessation.
Uniqueness
Hydroxy Varenicline is unique due to its specific hydroxylation, which may alter its pharmacokinetic and pharmacodynamic properties compared to its parent compound, Varenicline. This modification can influence its binding affinity and efficacy at nicotinic acetylcholine receptors, potentially leading to different therapeutic and side effect profiles .
属性
分子式 |
C13H13N3O |
|---|---|
分子量 |
227.26 g/mol |
IUPAC 名称 |
(1S,12R)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one |
InChI |
InChI=1S/C13H13N3O/c17-13-6-15-11-2-9-7-1-8(5-14-4-7)10(9)3-12(11)16-13/h2-3,6-8,14H,1,4-5H2,(H,16,17)/t7-,8+/m0/s1 |
InChI 键 |
GKJIHIDMYKLTHW-JGVFFNPUSA-N |
手性 SMILES |
C1[C@@H]2CNC[C@H]1C3=CC4=C(C=C23)NC(=O)C=N4 |
规范 SMILES |
C1C2CNCC1C3=CC4=C(C=C23)NC(=O)C=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13850669.png)
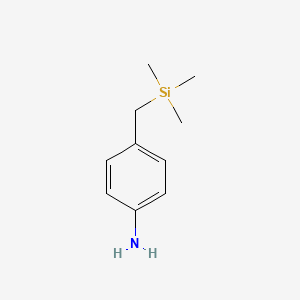

![3-[4-(4-Bromobutoxy)phenyl]propan-1-ol](/img/structure/B13850682.png)
![N,2-Dimethyl-N-(5-methylthiazol-2-yl)-4-(pyrrolidin-1-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B13850686.png)
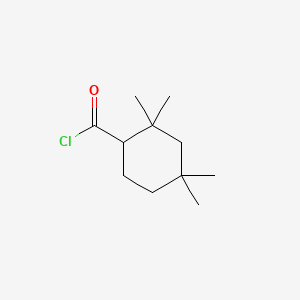

![1-[(E)-(4-methoxyphenyl)methyleneamino]-3-methyl-thiourea](/img/structure/B13850720.png)
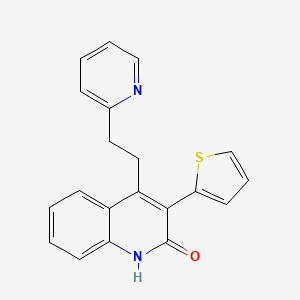
![4-amino-N-(6-methyl-1-phenoxyisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13850722.png)
![3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester](/img/structure/B13850725.png)
![(S)-4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid](/img/structure/B13850731.png)
